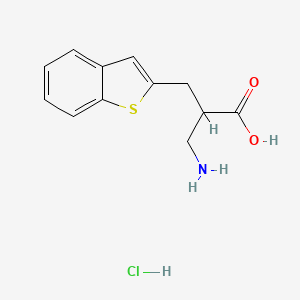
2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride, also known as ABP or ABP-688, is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4). It is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
Carcinogenicity Evaluation
2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid; hydrochloride and its analogues have been synthesized and evaluated for their potential carcinogenicity. Thiophene analogues of known carcinogens were assessed in vitro, indicating potential carcinogenicity. However, their chemical and biological behavior casts doubt on their ability to elicit tumors in vivo. This research emphasizes the importance of establishing the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).
Synthetic Pathways and Spectroscopic Properties
The compound has been involved in studies focusing on the synthetic routes and spectroscopic properties of novel organic compounds. The reaction of chloral with substituted anilines, resulting in the formation of respective 2,2,2-trichloroethylidene anilines and subsequent treatment with thioglycolic acid, produces substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This route provides insights into the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
Environmental Impact of Analogues
Studies have also assessed the environmental impact of similar chemical structures. For instance, parabens, which are structurally related compounds, are known as emerging contaminants. Their occurrence, fate, and behavior in aquatic environments were reviewed, including their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. This research provides a comprehensive understanding of the environmental implications of such compounds (Haman et al., 2015).
Antitumor Efficacy in Cancer Models
A compound structurally similar to 2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid; hydrochloride, FTY720, has been reviewed for its antitumor efficacy in several cancer models. It highlights the compound's potential mechanisms and molecular targets, offering valuable insights for future research in this area (Zhang et al., 2013).
特性
IUPAC Name |
2-(aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c13-7-9(12(14)15)6-10-5-8-3-1-2-4-11(8)16-10;/h1-5,9H,6-7,13H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRARUJVOFJONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

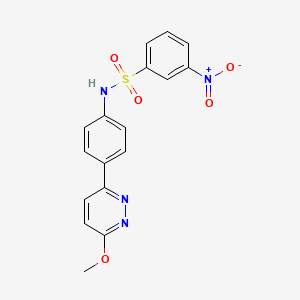

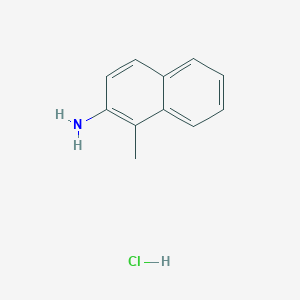
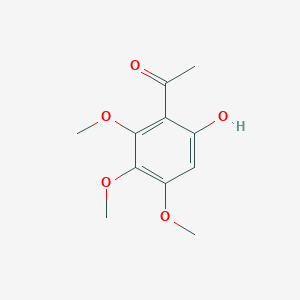
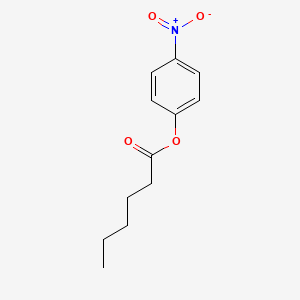
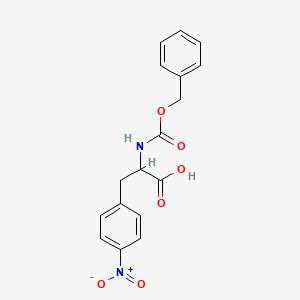
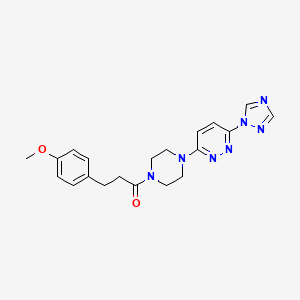
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)
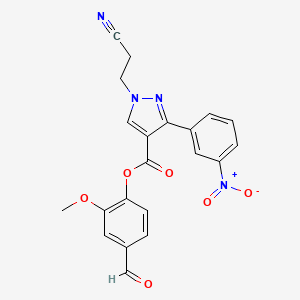


![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)